
Aluminum hypophosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum Hypophosphite (AlHP) is a crystalline solid . Its molecular formula is AlO6P3 . It decomposes at 218°C . It is insoluble in water but soluble in hydrochloric acid, weak sulfuric acid, and sodium hydroxide solution .
Synthesis Analysis
Aluminum Hypophosphite microspheres (AHP) were synthesized by a hydrothermal method using NaH2PO2-H2O and AlCl3·6H2O as raw materials . Another method involved surface modification of Aluminum Hypophosphite by a melamine derivative to fabricate a reactive solid flame retardant for polyurethane foam .
Molecular Structure Analysis
The molecular structure of Aluminum Hypophosphite is represented by the formula AlO6P3 . The average mass is 215.899 Da .
Chemical Reactions Analysis
The degradation process of Aluminum Hypophosphite involves two steps, corresponding to the removal of PH3 reaction and the further dehydration reaction of the hydrogen phosphate aluminum . Another study showed that Aluminum Hypophosphite is surface modified by a melamine derivative to fabricate a reactive solid flame retardant for polyurethane foam .
Physical And Chemical Properties Analysis
Aluminum Hypophosphite is a crystalline solid . It decomposes at 218°C . It is insoluble in water but soluble in hydrochloric acid, weak sulfuric acid, and sodium hydroxide solution . Its molecular formula is AlO6P3 and its average mass is 215.899 Da .
科学的研究の応用
Flame Retardant for Polyamide 6
Aluminum Hypophosphite (ALCPA) and its hybrid with graphitic carbon nitride (g-C3N4) have been successfully synthesized and applied as halogen-free flame retardants in polyamide 6 (PA6). The structures, morphology, thermal stability, and fire properties of these compounds were characterized. Both ALCPA and its hybrid had good flame retardancy .
Flame Retardant for Polyamide 66
Hybrid aluminum dialkylphosphinates, synthesized from mixed diethyl-, ethylisobutyl-, and diisobutylphosphinates and Al3+ in water, demonstrated higher efficiency than Al diethylphosphinate and Al diisobutylphosphinate in flame-retarding polyamide 66 .
3. Synergistic Agent for Intumescent Flame Retardant Systems Aluminum Hypophosphite (AHP) has been used as a synergistic agent to enhance the flame retardancy and thermal degradation behavior of intumescent flame retardant systems .
Flame Retardant for Polystyrene
The modification of Aluminum Hypophosphite promoted its dispersion in the polystyrene matrix and improved the char formation of polystyrene composites. The modified Aluminum Hypophosphite has flame retardancy in both condensed and gas phases .
作用機序
- The compound’s role is to inhibit or delay the burning of the substrate, reducing the risk of fire. It achieves this by interfering with the heat source, oxygen availability, fuel, and free-radical chain reactions involved in combustion .
- The synergistic flame-retardant mechanism involves the high carbon content contributed by ADCP to the carbon layer, while nano-silica improves the compactness of the carbon layer structure .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum hypophosphite can be achieved through a reaction between Aluminum hydroxide and hypophosphorous acid.", "Starting Materials": [ "Aluminum hydroxide", "Hypophosphorous acid" ], "Reaction": [ "Dissolve Aluminum hydroxide in water to form Aluminum hydroxide solution", "Add hypophosphorous acid to the Aluminum hydroxide solution", "Stir the mixture at room temperature for several hours", "Filter the resulting Aluminum hypophosphite precipitate", "Wash the precipitate with water to remove any impurities", "Dry the Aluminum hypophosphite precipitate at a low temperature" ] } | |
CAS番号 |
7784-22-7 |
製品名 |
Aluminum hypophosphite |
分子式 |
AlO6P3 |
分子量 |
215.899221 |
同義語 |
Aluminum hypophosphite; Phosphinic acid aluminum salt |
製品の起源 |
United States |
Q & A
Q1: How does aluminum hypophosphite contribute to flame retardancy?
A1: Aluminum hypophosphite primarily functions through a combination of condensed-phase and gas-phase mechanisms. [, , ] In the condensed phase, it promotes the formation of a char layer on the surface of the polymer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further burning. [, , , , ] In the gas phase, it decomposes to release phosphorus-containing radicals, which scavenge highly reactive radicals (like hydroxyl radicals) responsible for flame propagation. [, , ]
Q2: Are there any synergistic effects observed when aluminum hypophosphite is combined with other flame retardants?
A2: Yes, research indicates significant synergistic effects when aluminum hypophosphite is combined with other flame retardants. For example, in thermoplastic polyether-ester elastomers, its combination with melamine cyanurate and poly(phenylene oxide) demonstrated enhanced flame retardancy due to a combination of gas-phase activity and char formation. [, ] Similarly, its use with expandable graphite in rigid polyurethane foams resulted in improved flame retardancy due to enhanced char formation and reduced heat release rates. [, ]
Q3: How does aluminum hypophosphite impact the mechanical properties of the polymer matrix?
A3: The impact of aluminum hypophosphite on mechanical properties depends on factors like the polymer type, loading level, and presence of other additives. Some studies report a decrease in tensile properties with increasing aluminum hypophosphite content, while others show improvements in flexural properties at specific loadings. [] Microencapsulation of aluminum hypophosphite has been explored as a strategy to mitigate potential negative impacts on mechanical properties. [, ]
Q4: What is the molecular formula and weight of aluminum hypophosphite?
A4: The molecular formula of aluminum hypophosphite is Al(H2PO2)3, and its molecular weight is 198.03 g/mol.
Q5: How thermally stable is aluminum hypophosphite?
A5: Aluminum hypophosphite exhibits moderate thermal stability. Thermogravimetric analysis studies show that its decomposition typically starts around 200°C and proceeds in multiple stages. [, , ] The decomposition products can include phosphine (PH3), water vapor, and other phosphorus-containing species. The exact decomposition pathway and the nature of the products can be influenced by factors like heating rate, atmosphere, and the presence of other additives.
Q6: Are there methods to enhance the stability of aluminum hypophosphite?
A6: Yes, microencapsulation techniques have proven effective in enhancing the stability and compatibility of aluminum hypophosphite with various polymer matrices. For instance, encapsulating it with melamine–formaldehyde resin improves its water resistance and dispersion within acrylonitrile–butadiene–styrene composites, leading to enhanced flame retardancy. []
Q7: Are there any studies on the life cycle assessment of aluminum hypophosphite as a flame retardant?
A7: Currently, there is limited research on the complete life cycle assessment of aluminum hypophosphite. Further research is needed to evaluate its environmental impact throughout its entire life cycle, from production to disposal and potential recycling options. []
Q8: What are some future directions for research on aluminum hypophosphite as a flame retardant?
A8: Future research should focus on:
- Developing more sustainable synthesis routes for aluminum hypophosphite with a lower environmental footprint. []
- Optimizing its performance in different polymer systems through surface modifications, nanocomposites, and combinations with other flame retardants. [, ]
- Conducting comprehensive life cycle assessments to thoroughly evaluate its environmental impact. []
- Exploring potential applications beyond flame retardancy, leveraging its unique chemical properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



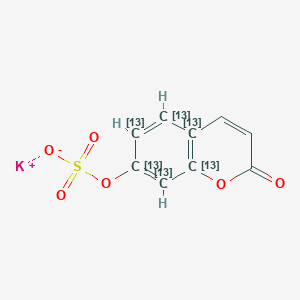
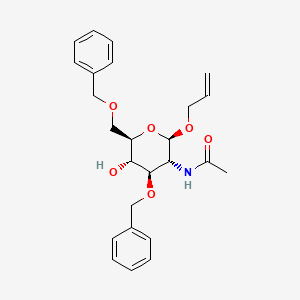

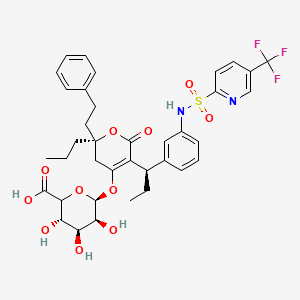
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

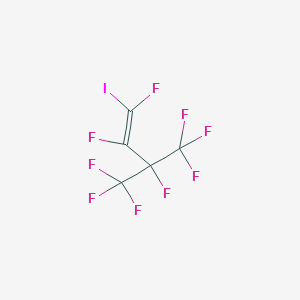

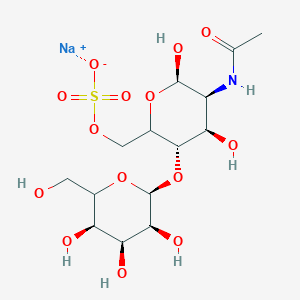
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)